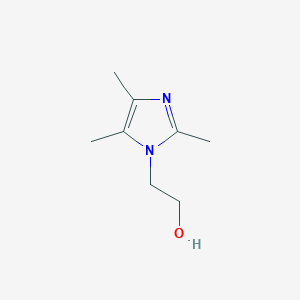

1H-咪唑-1-乙醇,2,4,5-三甲基-

描述

Synthesis Analysis

- Van Leusen Imidazole Synthesis : Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles .

- NHC-Copper-Catalyzed Isocyanide Insertion : This method involves alcohol reacting with isocyanide to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives, resulting in 1,4-diaryl-1H-imidazoles .

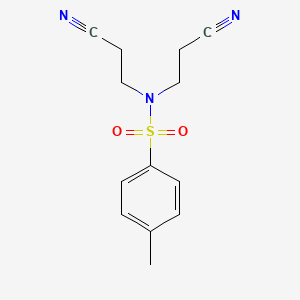

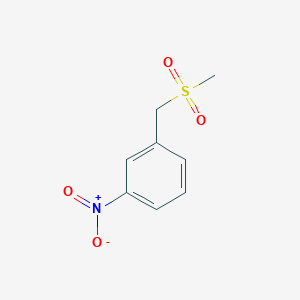

- TosMIC-Based Regioselective Synthesis : Mild and efficient protocols allow the one-pot synthesis of 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from various aldehydes and amines .

Molecular Structure Analysis

The molecular formula of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is C9H14N2O. It consists of an imidazole ring with three methyl groups attached at specific positions .

Chemical Reactions Analysis

- One-Bond Formed : A novel protocol cyclizes amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

- Transannulation Reaction : Rh(II)-catalyzed transannulation of 1,2,4-oxadiazoles and 1,2,4-oxadiazol-5-ones with N-sulfonyl-1,2,3-triazoles provides fully substituted 5-sulfonamidoimidazoles .

科学研究应用

合成技术

- 采用苯甲二酮、芳香醛、氨基乙基哌嗪和乙酸铵等组分开发了一种四取代咪唑的多组分一锅合成方法,展示了咪唑在化学合成中的多功能性 (Rajkumar, Kamaraj, & Krishnasamy, 2015).

- 以Amberlite IR-120(H)作为可重复利用的多相催化剂,采用一锅合成 2,4,5-三取代咪唑的高效方法,突出了绿色化学方面和咪唑在有机合成中的重要性 (Gurav et al., 2022).

化学性质及应用

- 已合成并表征了咪唑衍生物,如 4-甲基-5-咪唑甲醛衍生物,以了解其潜在的生物活性,展示了咪唑在药物化学中的作用 (Orhan, Kose, Alkan, & Öztürk, 2019).

- 利用 1H-咪唑并[4,5-f][1,10]菲咯啉骨架研究电子/取代基对咪唑环供体-受体能力的影响,为咪唑衍生物的电子性质提供了见解,这对于它们在配位化学和材料科学中的应用至关重要 (Eseola, Adepitan, Görls, & Plass, 2012).

作用机制

Target of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, anticancer, enzyme inhibitor, fungicidal, antiviral, and anti-inflammatory properties .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

安全和危害

属性

IUPAC Name |

2-(2,4,5-trimethylimidazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-7(2)10(4-5-11)8(3)9-6/h11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCASFKLQWALKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)C)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611969 | |

| Record name | 2-(2,4,5-Trimethyl-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26860-46-8 | |

| Record name | 2-(2,4,5-Trimethyl-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

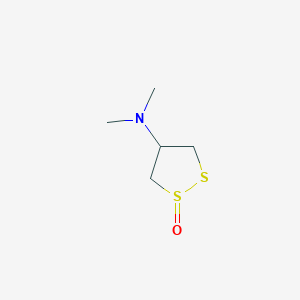

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B3050482.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde](/img/structure/B3050483.png)